molecular formula C7H18BN B12538730 3-(Diethylboranyl)propan-1-amine CAS No. 801318-78-5

3-(Diethylboranyl)propan-1-amine

Cat. No.: B12538730
CAS No.: 801318-78-5
M. Wt: 127.04 g/mol
InChI Key: TUQUBRWGFRUWFZ-UHFFFAOYSA-N
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Description

3-(Diethylboranyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a boron atom bonded to a diethyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylboranyl)propan-1-amine typically involves the reaction of diethylborane with 3-aminopropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Diethylborane+3-aminopropan-1-olThis compound\text{Diethylborane} + \text{3-aminopropan-1-ol} \rightarrow \text{this compound} Diethylborane+3-aminopropan-1-ol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylboranyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into different boron-containing amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing amines.

    Substitution: Various substituted amines and boron derivatives.

Scientific Research Applications

3-(Diethylboranyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be used in the study of boron-based drugs and their interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 3-(Diethylboranyl)propan-1-amine involves its interaction with molecular targets through its boron and amine groups. The boron atom can form stable complexes with various biomolecules, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylboranyl)propan-1-amine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity compared to other amines. This makes it particularly valuable in applications requiring boron-containing compounds, such as in medicinal chemistry and materials science .

Properties

CAS No.

801318-78-5

Molecular Formula

C7H18BN

Molecular Weight

127.04 g/mol

IUPAC Name

3-diethylboranylpropan-1-amine

InChI

InChI=1S/C7H18BN/c1-3-8(4-2)6-5-7-9/h3-7,9H2,1-2H3

InChI Key

TUQUBRWGFRUWFZ-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)CCCN

Origin of Product

United States

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